molecular formula C22H34N2O4S B2929903 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide CAS No. 922022-53-5

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide

Cat. No.: B2929903
CAS No.: 922022-53-5
M. Wt: 422.58
InChI Key: XMKNVYRIEUPJHK-UHFFFAOYSA-N
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Description

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide is a useful research compound. Its molecular formula is C22H34N2O4S and its molecular weight is 422.58. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Catalysis

Research in organic synthesis demonstrates the development of novel methods for constructing complex heterocyclic compounds, which are crucial in drug development and material science. For example, Brønsted acid-catalyzed cycloaddition reactions have been explored for synthesizing oxygen-bridged tetrahydro-1,4-oxazepines, highlighting the utility of such reactions in efficiently building heterocyclic scaffolds from simple precursors (Zhao et al., 2018). Similarly, the synthesis of dibenzo[b,f][1,4,5]oxathiazepine-5,5-dioxides and their heterocyclic isosteres via a novel, flexible strategy underscores the importance of developing new routes to access tricyclic scaffolds for drug design (Sapegin et al., 2016).

Material Science Applications

In material science, the synthesis and application of novel compounds for agricultural and environmental purposes are of significant interest. For instance, solid lipid nanoparticles and polymeric nanocapsules have been investigated for the sustained release of agricultural fungicides, demonstrating the role of chemical innovation in improving the delivery and efficacy of bioactive compounds (Campos et al., 2015).

Pharmacology and Drug Development

The design and synthesis of compounds with potential therapeutic applications illustrate the direct impact of chemical research on pharmacology. Research into biphenylsulfonamide endothelin receptor antagonists, for example, has led to the discovery of potent, highly selective ET(A) antagonists, showcasing the application of chemical synthesis in the development of new therapeutic agents (Murugesan et al., 2000).

Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]cyclohexanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O4S/c1-16(2)12-13-24-19-11-10-17(14-20(19)28-15-22(3,4)21(24)25)23-29(26,27)18-8-6-5-7-9-18/h10-11,14,16,18,23H,5-9,12-13,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKNVYRIEUPJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3CCCCC3)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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